

Spectroscopic Data for Z-Glu(OBzl)-OH: A Technical Guide

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| Compound Name: | Z-Glu(OBzl)-OH | |
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This guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-L-glutamic acid α -benzyl ester (**Z-Glu(OBzl)-OH**), a key intermediate in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

Z-Glu(OBzI)-OH is a protected derivative of glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the α -carboxyl group is esterified with a benzyl (BzI) group.

Molecular Formula: C₂₀H₂₁NO₆[1][2]

Molecular Weight: 371.38 g/mol [1][2]

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Z-Glu(OBzl)-OH**. The data is compiled from various sources and databases, including information on the D-enantiomer, which is expected to have identical NMR, IR, and MS spectra.

2.1. ¹H NMR (Proton NMR) Data

Solvent: CDCl₃



• Frequency: 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|---|
| ~7.35 | m | 10H | Aromatic protons (2 x C ₆ H ₅) |
| ~5.1 | S | 2H | CH ₂ (Z-group) |
| ~5.0 | S | 2H | CH ₂ (Bzl-ester) |
| ~4.4 | m | 1H | α-СН |
| ~2.5 | m | 2H | y-CH₂ |
| ~2.2 | m | 2H | β-CH ₂ |
| ~9.5-10.5 | br s | 1H | СООН |

2.2. ¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃

• Frequency: 100 MHz



| Chemical Shift (δ) ppm | Assignment |
|------------------------|-------------------------|
| ~178 | СООН |
| ~172 | C=O (ester) |
| ~156 | C=O (urethane) |
| ~136 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~128.5 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~67 | CH₂ (Z-group) |
| ~66 | CH₂ (Bzl-ester) |
| ~53 | α-СН |
| ~30 | y-CH ₂ |
| ~27 | β-CH ₂ |

2.3. IR (Infrared) Spectroscopy Data

• Sample Preparation: ATR-Neat[1]



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------------|
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Urethane) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Urethane, Amide I) |
| ~1530 | Strong | N-H bend (Urethane, Amide II) |
| 1250-1000 | Strong | C-O stretch |

2.4. MS (Mass Spectrometry) Data

• Ionization Method: Electrospray Ionization (ESI)

| m/z | Interpretation |
|-------|--|
| 372.1 | [M+H] ⁺ |
| 394.1 | [M+Na] ⁺ |
| 282.1 | [M - C ₇ H ₇] ⁺ (loss of benzyl group) |
| 91.1 | [C ₇ H ₇] ⁺ (benzyl cation) |

Experimental Protocols

3.1. NMR Spectroscopy

• Sample Preparation: Dissolve approximately 10-20 mg of **Z-Glu(OBzl)-OH** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).



- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

3.2. IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[1]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹.
 - o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.



 Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

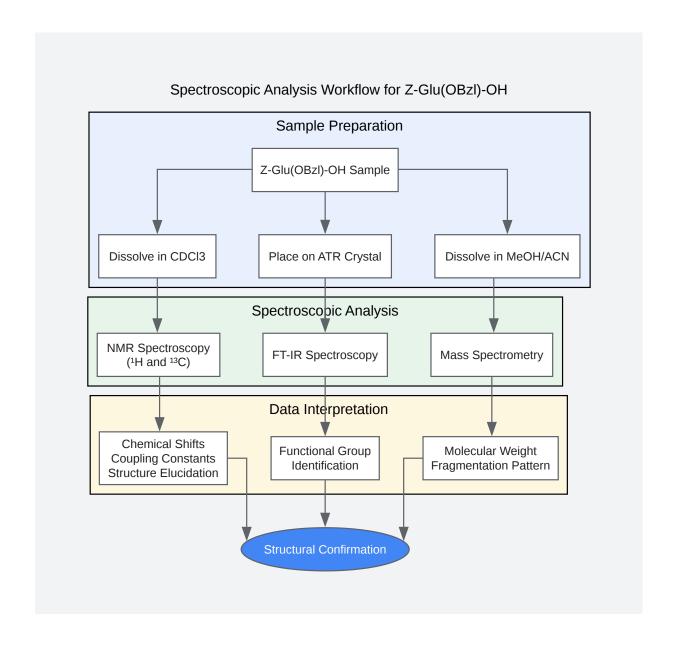
3.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Z-Glu(OBzl)-OH** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.
- · Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
 - Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good ionization and minimal fragmentation.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Z-Glu(OBzl)-OH**.





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Spectroscopic analysis workflow.

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References

- 1. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 PubChem [pubchem.ncbi.nlm.nih.gov]
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